D-Aldosterone 18,21-diacetate
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Overview
Description
D-Aldosterone 18,21-diacetate is a derivative of aldosterone, a corticosteroid hormone produced by the adrenal cortex. This compound is formed by the acetylation of aldosterone at the 18 and 21 positions. It is primarily used in scientific research to study the properties and functions of aldosterone and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D-Aldosterone 18,21-diacetate involves the acetylation of aldosterone. This process typically uses acetic anhydride as the acetylating agent. The reaction conditions include the use of a solvent such as benzene and a catalyst to facilitate the reaction. The product is then purified using chromatographic techniques such as thin-layer chromatography (TLC) and paper chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large quantities of acetic anhydride and solvents, with purification achieved through advanced chromatographic methods to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
D-Aldosterone 18,21-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
Scientific Research Applications
D-Aldosterone 18,21-diacetate has several applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of aldosterone derivatives.
Biology: Researchers use it to investigate the biological functions and effects of aldosterone in various organisms.
Medicine: The compound is studied for its potential therapeutic applications and its role in regulating electrolyte and water balance in the body.
Industry: It is used in the development of new drugs and in the synthesis of other steroid compounds
Mechanism of Action
D-Aldosterone 18,21-diacetate exerts its effects by interacting with mineralocorticoid receptors in the body. These receptors are primarily located in the kidneys, where they regulate the balance of sodium and potassium. The compound increases the reabsorption of sodium and water while promoting the excretion of potassium, thus maintaining electrolyte balance and blood pressure .
Comparison with Similar Compounds
Similar Compounds
Aldosterone: The parent compound, which has similar biological functions but lacks the acetyl groups at the 18 and 21 positions.
Corticosterone: Another corticosteroid with similar properties but different functional groups.
Deoxycorticosterone: A precursor to aldosterone with distinct chemical and biological properties.
Uniqueness
D-Aldosterone 18,21-diacetate is unique due to its acetylation, which alters its chemical properties and enhances its stability.
Properties
Molecular Formula |
C25H32O7 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[2-[(1R,2S,5S,6S,14R,15S,16S)-18-acetyloxy-14-methyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-9-en-2-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H32O7/c1-13(26)30-12-20(29)19-7-6-18-17-5-4-15-10-16(28)8-9-24(15,3)22(17)21-11-25(18,19)23(32-21)31-14(2)27/h10,17-19,21-23H,4-9,11-12H2,1-3H3/t17-,18-,19+,21-,22+,23?,24-,25+/m0/s1 |
InChI Key |
DQRIKBXVCYSFTN-CSCJRKFUSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@]13C[C@@H]([C@H]4[C@H]2CCC5=CC(=O)CC[C@]45C)OC3OC(=O)C |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C13CC(C4C2CCC5=CC(=O)CCC45C)OC3OC(=O)C |
Origin of Product |
United States |
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